molecular formula C21H22N2O2 B7699040 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide

Cat. No. B7699040
M. Wt: 334.4 g/mol
InChI Key: WKHKXHYLPKKCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide (also known as GMX1777) is a small molecule inhibitor that has shown potential in treating cancer. It was first synthesized in 2007 and has since been the subject of numerous scientific studies.

Mechanism of Action

GMX1777 inhibits the activity of NAD+ biosynthesis enzymes, including nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT). NAMPT is the rate-limiting enzyme in the NAD+ biosynthesis pathway, and its inhibition leads to a decrease in intracellular NAD+ levels. NMNAT is responsible for converting NMN to NAD+, and its inhibition also leads to a decrease in intracellular NAD+ levels.
Biochemical and Physiological Effects
GMX1777 has been shown to have anti-cancer effects in vitro and in vivo. It induces apoptosis in cancer cells, inhibits cancer cell proliferation, and sensitizes cancer cells to chemotherapy. It has also been shown to have anti-inflammatory effects and to protect against ischemic injury.

Advantages and Limitations for Lab Experiments

GMX1777 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent anti-cancer effects in vitro and in vivo. However, there are also limitations to using GMX1777 in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for GMX1777 research. One direction is to develop more potent and selective NAMPT inhibitors that can be used as anti-cancer agents. Another direction is to investigate the potential of GMX1777 as a therapeutic agent for other diseases, such as inflammation and ischemic injury. Additionally, further studies are needed to determine the optimal dosing and administration of GMX1777 for therapeutic use.

Synthesis Methods

The synthesis of GMX1777 involves several steps. First, 2-hydroxy-7-methylquinoline is reacted with paraformaldehyde to form the corresponding quinoline methanol. The resulting product is then reacted with propylamine and benzoyl chloride to form GMX1777. The final product is purified through column chromatography to obtain a pure compound.

Scientific Research Applications

GMX1777 has been the subject of numerous scientific studies due to its potential as an anti-cancer agent. It has been shown to inhibit the activity of nicotinamide adenine dinucleotide (NAD+) biosynthesis enzymes, which are essential for cancer cell survival. Inhibition of NAD+ biosynthesis leads to depletion of intracellular NAD+ levels, resulting in cancer cell death.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-11-23(21(25)16-7-5-4-6-8-16)14-18-13-17-10-9-15(2)12-19(17)22-20(18)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHKXHYLPKKCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.